Technical Guide: Solubility Profile & Thermodynamic Characterization of Perimidine-2-thione
Technical Guide: Solubility Profile & Thermodynamic Characterization of Perimidine-2-thione
Executive Summary
Perimidine-2-thione (CAS: 30837-53-7) is a fused heterocyclic compound exhibiting significant utility in coordination chemistry, catalysis, and pharmacology. Its solubility profile is governed by a complex interplay of thione-thiol tautomerism , intermolecular hydrogen bonding, and
This guide provides a comprehensive analysis of the physicochemical architecture of perimidine-2-thione, a qualitative solubility map across organic solvents, and a rigorous experimental framework for determining thermodynamic solubility parameters (
Part 1: Physicochemical Architecture
Structural Dynamics & Tautomerism
The solubility of perimidine-2-thione is not a static property but a function of its tautomeric equilibrium. While the compound can theoretically exist in both thione (A) and thiol (B) forms, the thione form predominates in the solid state and in polar solvents due to the stabilization provided by the N-H...S intramolecular hydrogen bond and the aromaticity of the naphthalene core.
-
Thione Form (1H-perimidine-2(3H)-thione): Polar, dominant in solid state/polar media.
-
Thiol Form (2-mercapto-1H-perimidine): Less polar, favored in alkaline conditions or specific alkylation reactions.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the proton transfer mechanism central to its solvation behavior.
Caption: Fig 1. Tautomeric equilibrium of Perimidine-2-thione. The thione form is thermodynamically favored in neutral organic solvents.
Intermolecular Forces
The low solubility of perimidine-2-thione in non-polar solvents (e.g., hexane, benzene) is attributed to strong intermolecular hydrogen bonding (N-H...S) in the crystal lattice, which requires high energy to break. Solvents capable of disrupting these bonds (DMSO, DMF) or participating in proton exchange exhibit the highest solubilizing power.
Part 2: Solubility Profile & Solvent Selection
Qualitative Solubility Map
The following data categorizes solvent compatibility based on polarity and hydrogen-bonding capability.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | High | Disrupts intermolecular H-bonds; stabilizes the thione dipole. |
| Polar Protic | Ethanol, Methanol | Moderate (Hot) | High temperature required to overcome lattice energy; used for recrystallization. |
| Chlorinated | Chloroform, DCM | Low-Moderate | Limited interaction with the thione sulfur; useful for extraction but not dissolution. |
| Non-Polar | Hexane, Toluene | Insoluble | Inability to overcome crystal lattice energy ( |
| Aqueous Base | NaOH (aq), KOH (aq) | High | Deprotonation forms the thiolate anion, rendering it water-soluble. |
Hansen Solubility Parameters (HSP)
To predict solubility in novel solvent blends, the Hansen Solubility Parameters for Perimidine-2-thione can be estimated. For maximum solubility, the solvent's parameters (
- (Dispersion): High (due to naphthalene core).
- (Polarity): Moderate-High (due to thione group).
- (H-Bonding): High (due to N-H donors).
Recommendation: Solvents with
Part 3: Thermodynamic Characterization
To generate a precise solubility curve, researchers must model experimental data using the Modified Apelblat Equation . This model correlates the mole fraction solubility (
The Mathematical Model
Where:
- = Mole fraction solubility.[1]
- = Absolute temperature (K).[2][3][4]
- = Empirical constants derived from regression analysis.
Thermodynamic Functions
Once
-
Enthalpy of Solution (
):-
Interpretation: A positive
indicates an endothermic process (solubility increases with T).
-
-
Gibbs Free Energy (
):-
Interpretation: A positive
indicates the dissolution is non-spontaneous at saturation (equilibrium).
-
-
Entropy of Solution (
):
Part 4: Experimental Protocol (Standardized)
Objective: Determine the equilibrium solubility of Perimidine-2-thione in organic solvents using the Isothermal Saturation Shake-Flask Method.
Workflow Visualization
Caption: Fig 2.[1][4][5][6] Isothermal saturation workflow for solubility determination.
Step-by-Step Methodology
-
Preparation: Add excess Perimidine-2-thione solid (approx. 100 mg) to a jacketed glass vessel containing 10 mL of the target solvent.
-
Equilibration:
-
Seal the vessel to prevent solvent evaporation.
-
Agitate at the target temperature (e.g., 298.15 K) using a magnetic stirrer or orbital shaker for 72 hours .
-
Note: Ensure the presence of solid phase throughout the duration to guarantee saturation.
-
-
Phase Separation: Stop agitation and allow the suspension to settle for 4 hours. Maintain temperature control.
-
Sampling: Withdraw the supernatant using a pre-heated syringe. Filter through a 0.45 µm PTFE syringe filter (compatible with most organic solvents).
-
Quantification (UV-Vis Method):
-
Dilute the filtrate with the pure solvent to land within the linear calibration range (Beer-Lambert Law).
-
Measure absorbance at
(typically ~300-350 nm for perimidine derivatives [1]). -
Calculate concentration (
) using a pre-determined calibration curve.
-
-
Calculation: Convert molar concentration (
) to mole fraction ( ):
Part 5: Applications & Implications
Understanding this profile is critical for:
-
Crystal Engineering: The high solubility in DMSO vs. low solubility in water allows for anti-solvent crystallization , a key technique for generating high-purity crystals for X-ray diffraction [2].
-
Drug Formulation: Perimidine derivatives exhibit antitumor and antimicrobial properties. However, their poor aqueous solubility requires formulation strategies such as cyclodextrin inclusion complexes or lipid-based delivery systems to improve bioavailability [3].
-
Coordination Chemistry: Perimidine-2-thione acts as a ligand for transition metals (Cu, Ag, Ru). The choice of solvent (typically DMF or DMSO) dictates the coordination geometry and stability of the resulting complex [4].
References
-
Synthesis and Pharmacological Profile: Ameen, D. (2020). "Synthesis and pharmacological profile of some new 2-substituted-2,3-dihydro-1H-perimidine." Zanco Journal of Medical Sciences. Link
-
Crystal Structure & Solvates: Angelova, P. et al. (2023). "2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine."[5][7] Molbank.[5] Link
-
Perimidine Overview: Harry, N. A., et al. (2021). "A Comprehensive Overview of Perimidines: Synthesis, Chemical Transformations, and Applications." Current Organic Chemistry. Link
-
Metal Complexes: El-Ghamry, H. (2018). "Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies." Journal of Chemistry. Link
-
Thermodynamic Modeling: Baluja, S. et al. (2013). "Solubility of a Series of Pyrimidine Derivatives in Methanol." Revue Roumaine de Chimie. Link
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. benchchem.com [benchchem.com]
- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Overview of Perimidines: Synthesis, Chemical Transformations, and Applications [ouci.dntb.gov.ua]
